molecular formula C15H14N2O B2457535 1-Acetyl-5-(4-pyridinyl)indoline CAS No. 90679-26-8

1-Acetyl-5-(4-pyridinyl)indoline

Cat. No. B2457535
Key on ui cas rn: 90679-26-8
M. Wt: 238.29
InChI Key: ZBSYUEACFNTYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211919B2

Procedure details

To a solution of 1-acetyl-5-bromoindoline (12.01 g) and 4-pyridinylboronic acid (9.22 g) in 1,2-dimethoxyethane (500 mL) were added [1,1′-bis-(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1.23 g) and potassium phosphate (31.9 g) at ambient temperature and the mixture was stirred at 100° C. for 20 hours. The mixture was evaporated in vacuo to remove 1,2-dimethoxyethane and the residue was dissolved in a mixture of ethyl acetate (600 mL) and water (300 mL). The separated organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with ethyl acetate to give 1-acetyl-5-(4-pyridinyl)indoline (4.42 g) as a white powder.
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9](Br)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[N:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.ClCCl.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>COCCOC.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:17]3[CH:18]=[CH:19][N:14]=[CH:15][CH:16]=3)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:3.4.5.6,8.9.10.11|

Inputs

Step One
Name
Quantity
12.01 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)Br
Name
Quantity
9.22 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
1.23 g
Type
reactant
Smiles
ClCCl
Name
potassium phosphate
Quantity
31.9 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove 1,2-dimethoxyethane
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of ethyl acetate (600 mL) and water (300 mL)
WASH
Type
WASH
Details
The separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.42 g
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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